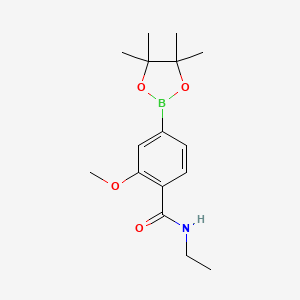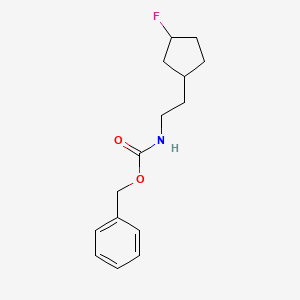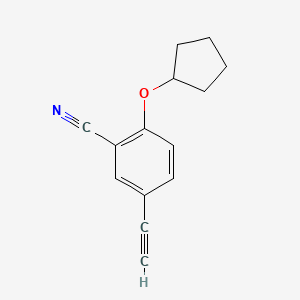
2-Cyclopentyloxy-5-ethynylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyloxy-5-ethynylbenzonitrile is an organic compound with a unique structure that combines a cyclopentyloxy group and an ethynyl group attached to a benzonitrile core
Métodos De Preparación
The synthesis of 2-Cyclopentyloxy-5-ethynylbenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-ethynylbenzonitrile and cyclopentanol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the cyclopentanol reacts with 2-bromo-5-ethynylbenzonitrile in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
2-Cyclopentyloxy-5-ethynylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding ethyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, where reagents like sodium amide (NaNH2) can be used to introduce various functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce ethyl derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopentyloxy-5-ethynylbenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of new pharmaceuticals and biologically active molecules. Its ability to interact with biological targets makes it a potential candidate for drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique chemical properties may offer advantages in the design of new drugs with improved efficacy and safety profiles.
Industry: In the materials science field, this compound can be used in the development of new polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclopentyloxy-5-ethynylbenzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways involved depend on the specific application and target. For example, in drug discovery, it may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.
Comparación Con Compuestos Similares
2-Cyclopentyloxy-5-ethynylbenzonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(Cyclopentyloxy)-5-methylbenzonitrile and 2-(Cyclopentyloxy)-5-formylbenzonitrile share structural similarities but differ in their functional groups.
Uniqueness: The presence of both the cyclopentyloxy and ethynyl groups in this compound provides unique chemical properties that can be exploited in various applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C14H13NO |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-cyclopentyloxy-5-ethynylbenzonitrile |
InChI |
InChI=1S/C14H13NO/c1-2-11-7-8-14(12(9-11)10-15)16-13-5-3-4-6-13/h1,7-9,13H,3-6H2 |
Clave InChI |
OPYXBIPKKGYJTI-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=C(C=C1)OC2CCCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,3,4,4,4-Pentafluoro-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13722586.png)
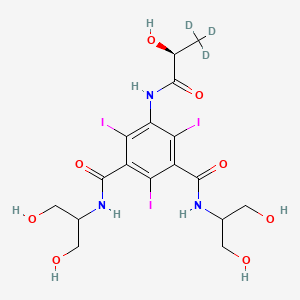
![Ethyl 1-Boc-3-[2-(phenylamino)ethyl]piperidine-3-carboxylate](/img/structure/B13722592.png)
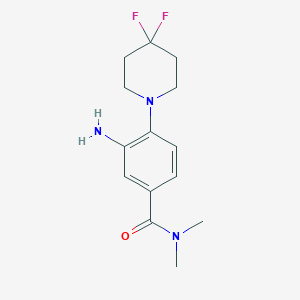
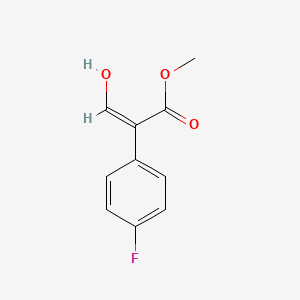


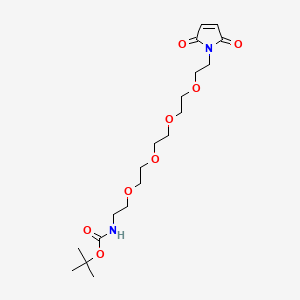
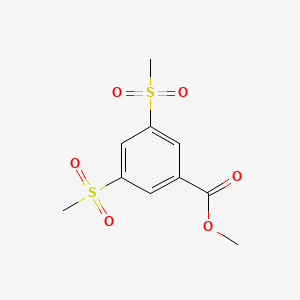
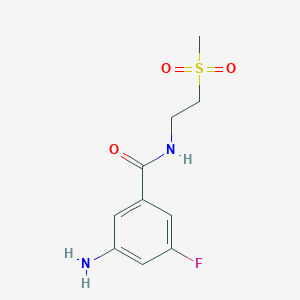
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)
